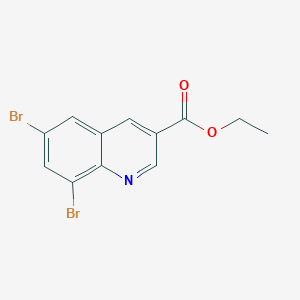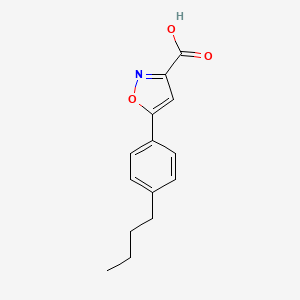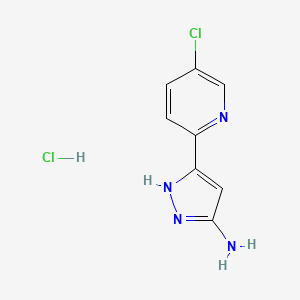
2-Methylthio-3,6-diphenylthiopyranylium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methylthio-3,6-diphenylthiopyranylium iodide typically involves the reaction of 3,6-diphenylthiopyrylium salts with methylthio compounds under specific conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts to facilitate the reaction
Analyse Des Réactions Chimiques
2-Methylthio-3,6-diphenylthiopyranylium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methylthio-3,6-diphenylthiopyranylium iodide is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, this compound has applications in:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and protein functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylthio-3,6-diphenylthiopyranylium iodide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Methylthio-3,6-diphenylthiopyranylium iodide can be compared with other similar compounds, such as:
3,6-Diphenylthiopyrylium iodide: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-Methylthio-3,6-diphenylpyranylium iodide: Similar structure but with a different heterocyclic core, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15IS2 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-3,6-diphenylthiopyrylium;iodide |
InChI |
InChI=1S/C18H15S2.HI/c1-19-18-16(14-8-4-2-5-9-14)12-13-17(20-18)15-10-6-3-7-11-15;/h2-13H,1H3;1H/q+1;/p-1 |
Clé InChI |
WOHGWMDIPORKPN-UHFFFAOYSA-M |
SMILES canonique |
CSC1=C(C=CC(=[S+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




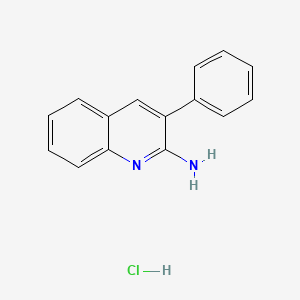

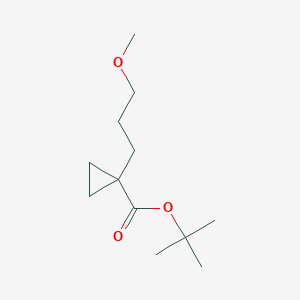

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
